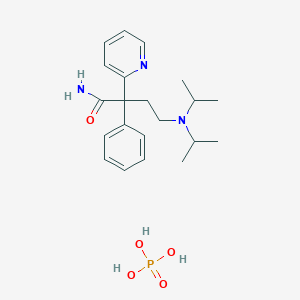

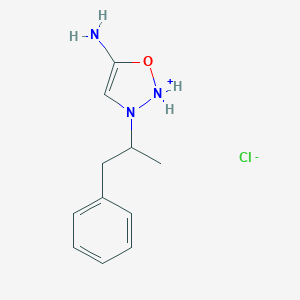

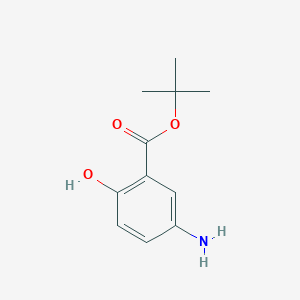

![molecular formula C12H11N3O4 B123104 ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE CAS No. 159325-86-7](/img/structure/B123104.png)

ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate is a complex organic molecule that appears to be related to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the synthesis and reactions of similar indole derivatives are discussed, which can provide insights into the potential synthesis and properties of the target compound.

Synthesis Analysis

The synthesis of indole derivatives can be complex and often requires multiple steps. For example, the enantioselective synthesis of ethyl 6-substituted hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine-2-carboxylates involves the reaction of the ethyl ester of L-tryptophan with benzotriazole and 2,5-dimethoxytetrahydrofuran . This suggests that the synthesis of the target compound may also involve multi-step reactions, possibly starting from tryptophan or its derivatives, and may include the use of protecting groups like benzotriazole to guide the reaction towards the desired product.

Molecular Structure Analysis

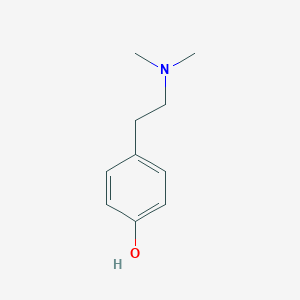

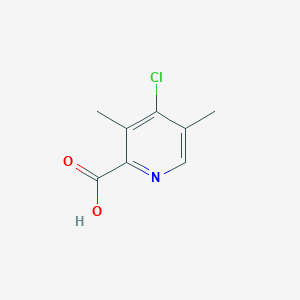

The molecular structure of indole derivatives is characterized by the presence of a fused pyrrole and benzene ring, which is a common feature in many biologically active compounds. The target compound likely contains an oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms, fused to the indole system. The presence of substituents such as the ethyl carboxylate and hydroxy groups can significantly influence the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different heterocyclic compounds when treated with various nucleophilic reagents . This indicates that the target compound may also be amenable to nucleophilic substitution reactions, which could be utilized to introduce additional functional groups or to modify the existing structure for the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

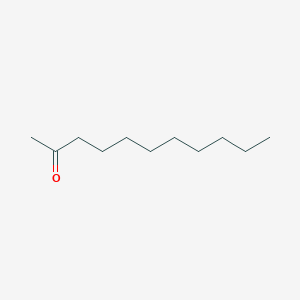

The physical and chemical properties of indole derivatives like the target compound are influenced by their molecular structure. The presence of heteroatoms and functional groups can affect properties such as solubility, melting point, and stability. For example, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation demonstrates that the reaction conditions can be optimized to improve yields and reduce reaction times . This suggests that the synthesis of the target compound may also benefit from advanced techniques like ultrasound irradiation to enhance the efficiency of the synthesis process.

Applications De Recherche Scientifique

Synthesis and Antiviral Activity

A study focused on synthesizing new substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates, including arbidol analogs, and their derivatives to investigate their antiviral activity against various viruses. Although most synthesized compounds did not show significant activity, exceptions were noted for specific compounds exhibiting micromolar activities against a human hepatoma cell line with increased sensitivity to Hepatitis C virus infection (Ivashchenko et al., 2014).

Synthesis of Novel Heterocyclic Compounds

Another study detailed the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one Moiety and related compounds, anticipated to have hypertensive activity. The synthesis involved treating ethyl 2H-pyrano [2,3-b] pyridine-3-carboxylate with various compounds to obtain the desired derivatives (Kumar & Mashelker, 2007).

Heterocycles Fused onto 4-Oxoquinolines

A process was described for synthesizing Ethyl 9-cyclopropyl-4-fluoro-6-oxo-6,9-dihydro[l,2,5]oxadiazolo[3,4-h]quinoline-7-carboxylate N(3)-oxide via pyrolysis, followed by acid-catalyzed hydrolysis to afford the corresponding carboxylic acid. The structures were confirmed by various spectroscopic methods including X-Ray measurements (El-Abadelah et al., 2006).

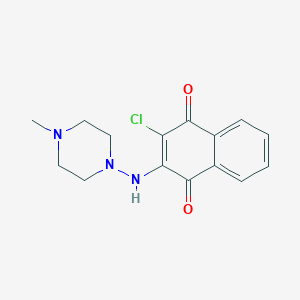

Synthesis and Antimicrobial Activity

The synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate via a one-pot three-component reaction was described. Further derivatization led to the creation of new heterocyclic moieties such as oxadiazoles, triazoles, pyrazoles, and Schiff bases. These compounds exhibited significant to moderate antimicrobial activities against various bacteria and fungi (Abdel-Mohsen, 2014).

Propriétés

IUPAC Name |

ethyl 6-hydroxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazole-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-3-18-12(16)9-6(2)15(17)8-5-4-7-11(10(8)9)14-19-13-7/h4-5,17H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYUNHCDFJJTNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C3=NON=C3C=C2)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369593 |

Source

|

| Record name | Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE | |

CAS RN |

159325-86-7 |

Source

|

| Record name | Ethyl 6-hydroxy-7-methyl-6H-pyrrolo[3,2-e]-2,1,3-benzoxadiazole-8-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159325-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)